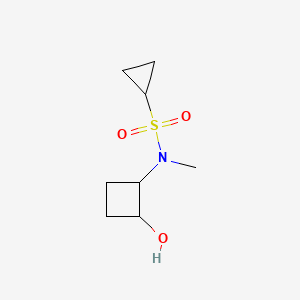![molecular formula C8H5FN2O2 B2942616 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1449598-85-9](/img/structure/B2942616.png)
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves specific procedures and characterizations, including methods like human red blood cell membrane stabilization and carrageenan-induced rat paw edema test for anti-inflammatory activity, and tail-flick technique for analgesic activity.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5FN2O2. The InChI key of the compound is XDXPMQSLSDMYBY-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibit substantial inhibitory activity. The compounds also display significant antioxidant properties. The inhibitory potency is enhanced by introducing hydroxy groups in specific positions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 180.14. The compound should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Chemical Modification and Biological Properties
The molecule undergoes chemical modifications to optimize its biological properties, such as enhancing analgesic properties. The modification involves the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, which is associated with increased biological activity, especially for para-substituted derivatives. The analgesic properties of the modified molecules have been confirmed through experimental models, suggesting potential new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Biological Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, including the mentioned compound, are synthesized and evaluated for their biological activities. These compounds have been found to possess significant anti-inflammatory and analgesic activities. The synthesis involves specific procedures and characterizations, including methods like human red blood cell membrane stabilization and carrageenan-induced rat paw edema test for anti-inflammatory activity, and tail-flick technique for analgesic activity. The substituents play a crucial role in determining the extent of the biological activity (Muralidharan, Raja, & Deepti, 2019).
Synthesis of Key Intermediates for Medicinal Compounds
The compound is involved in the synthesis of key intermediates for various medicinal compounds. For example, in the synthesis of Paliperidone, a notable antipsychotic medication, 2-Amino-3-hydroxypyridine, a related compound, is used as a starting material. This intermediate undergoes several reactions including chlorination, reduction, and debenzylation to form critical intermediates for the final product (Ji Ya-fei, 2010).
Inhibitory Effects on Aldose Reductase
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibit substantial inhibitory activity. The compounds also display significant antioxidant properties. The inhibitory potency is enhanced by introducing hydroxy groups in specific positions. The inhibitory activity is crucial in managing complications of diabetes, like diabetic neuropathy (La Motta et al., 2007).
Antimalarial Activity
Novel pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimalarial activity. The structure-activity relationship studies indicate that specific substitutions on the pyrido[1,2-a]pyrimidin-4-one scaffold are responsible for the antimalarial activities, making it a promising structure for the development of potent antimalarial agents (Mane et al., 2014).
Anti-HIV-1 Activity
Some derivatives of pyrido[1,2-a]pyrimidin-4-one have been designed, synthesized, and tested for their anti-HIV-1 activity. These compounds exhibit moderate to potent anti-HIV-1 activity, highlighting the potential of this scaffold in the development of new therapeutics against HIV-1 (Xiao-he Guo et al., 2011).
Mecanismo De Acción
While the exact mechanism of action for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not explicitly stated in the search results, it’s known that pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors.
Safety and Hazards
Propiedades
IUPAC Name |
7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUKUSYXQAGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449598-85-9 |
Source


|
| Record name | 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)
![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)
![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

